molecular formula C11H9N3O2S B1481571 2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2098055-72-0

2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Cat. No.: B1481571
CAS No.: 2098055-72-0
M. Wt: 247.28 g/mol
InChI Key: NVPXKNJFFALOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” is a chemical compound that is used in scientific research. Its unique structure allows for diverse applications such as drug discovery, molecular imaging, and catalyst development. It is part of the pyrazole family, which is one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Scientific Research Applications

Generation of Structurally Diverse Libraries

Research has demonstrated the use of thiophen-2-yl and imidazo[1,2-b]pyrazole derivatives as starting materials for generating structurally diverse compound libraries through alkylation and ring closure reactions. These compounds serve as versatile precursors in synthesizing a wide range of heterocyclic compounds, indicating their importance in drug discovery and development (G. Roman, 2013).

Antioxidant Activity

A study focused on the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety using a similar compound as a key intermediate. Some synthesized derivatives exhibited antioxidant activities comparable to ascorbic acid, highlighting their potential therapeutic benefits in oxidative stress-related diseases (A. El‐Mekabaty, 2015).

Anti-inflammatory and Analgesic Activities

Imidazolyl acetic acid derivatives, which are structurally related to the compound , have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Certain derivatives demonstrated significant effects in reducing inflammation and pain, suggesting their application in developing new anti-inflammatory and analgesic drugs (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).

Antimicrobial and Antitumor Activities

Compounds bearing imidazo[2,1-b]thiazole and related heterocyclic moieties have been synthesized and assessed for their antimicrobial and antitumor activities. These studies reveal the potential of such compounds in addressing infectious diseases and cancer, underscoring the critical role of structural diversity in medicinal chemistry for discovering new therapeutic agents (R. Mohareb & M. S. Gamaan, 2018).

Luminescence and Sensing Applications

The development of luminescent materials and selective sensors for metal ions is another fascinating application. For instance, a pyrazoline derivative has been proposed as a highly selective fluorescent sensor for zinc ions, demonstrating the utility of such compounds in environmental monitoring and analytical chemistry (Zhong-Liang Gong et al., 2011).

Biochemical Analysis

Biochemical Properties

2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. For instance, this compound exhibits potent antioxidant activities by scavenging free radicals and inhibiting lipid peroxidation . Additionally, it has shown anti-inflammatory properties in both in vitro and in vivo studies . The interactions with enzymes such as cyclooxygenase and lipoxygenase are believed to be responsible for its anti-inflammatory effects. Furthermore, this compound may interact with proteins involved in oxidative stress pathways, thereby modulating cellular responses to oxidative damage.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated antiproliferative effects on ovarian carcinoma cells, indicating its potential as an anticancer agent . The compound’s ability to modulate signaling pathways such as the MAPK and PI3K/Akt pathways may contribute to its effects on cell proliferation and apoptosis. Additionally, this compound can affect gene expression by altering the transcriptional activity of genes involved in inflammation and oxidative stress responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been proposed that the compound’s interaction with cyclooxygenase enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, the compound’s antioxidant properties may be attributed to its ability to scavenge reactive oxygen species and upregulate the expression of antioxidant enzymes. These molecular interactions collectively contribute to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained biological activity . Prolonged exposure to the compound may lead to gradual degradation, which could affect its efficacy. Long-term studies in vitro and in vivo have indicated that the compound can maintain its anti-inflammatory and antioxidant activities over extended periods, although the extent of these effects may diminish with time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to be safe and well-tolerated, exhibiting significant anti-inflammatory and antioxidant effects . At higher doses, the compound may induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the compound’s efficacy. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of the compound, leading to the formation of metabolites that are excreted via the kidneys. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways involved in inflammation and oxidative stress.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cells, the compound may bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can interact with key biomolecules and exert its effects. For example, the compound’s presence in the mitochondria may enhance its antioxidant activity by scavenging reactive oxygen species generated during cellular respiration.

Properties

IUPAC Name

2-(6-thiophen-2-ylimidazo[1,2-b]pyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c15-11(16)7-13-3-4-14-10(13)6-8(12-14)9-2-1-5-17-9/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPXKNJFFALOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CN(C3=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 5
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.